4,6-Dichloro-2-(1-methoxyethyl)pyrimidine
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Overview
Description
4,6-Dichloro-2-(1-methoxyethyl)pyrimidine is a chemical compound with the molecular formula C7H8Cl2N2O. It is a pyrimidine derivative characterized by the presence of two chlorine atoms at positions 4 and 6, and a 1-methoxyethyl group at position 2. This compound is known for its applications in various fields, including medicinal chemistry and agrochemical development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(1-methoxyethyl)pyrimidine typically involves the chlorination of 4,6-dihydroxypyrimidine. The process begins with the reaction of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate. The mixture is then refluxed, and hydrochloric acid is added to adjust the pH. The resulting 4,6-dihydroxypyrimidine is then chlorinated using thionyl chloride in the presence of a chlorination catalyst .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of dichloroethane as a solvent and thionyl chloride as a chlorinating agent is common in large-scale synthesis. The reaction mixture is typically cooled and centrifuged to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(1-methoxyethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
4,6-Dichloro-2-(1-methoxyethyl)pyrimidine has diverse applications in scientific research:
Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral and anticancer properties.
Agrochemical development: The compound is a key intermediate in the production of fungicides and herbicides.
Biological research: It is used in studies involving pyrimidine metabolism and enzyme inhibition.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(1-methoxyethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: Lacks the 1-methoxyethyl group, making it less versatile in certain synthetic applications.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom, which can alter its reactivity and applications.
Uniqueness
4,6-Dichloro-2-(1-methoxyethyl)pyrimidine is unique due to the presence of the 1-methoxyethyl group, which enhances its reactivity and allows for the synthesis of a broader range of derivatives. This makes it particularly valuable in medicinal and agrochemical research .
Properties
IUPAC Name |
4,6-dichloro-2-(1-methoxyethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4(12-2)7-10-5(8)3-6(9)11-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULSPDFQDUUWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC(=N1)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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